1,7-Naphthyridine-3-carboxylic acid

cdc25 phosphatase anticancer cell cycle regulation

1,7-Naphthyridine-3-carboxylic acid (CAS 250674-49-8) is an unfused bicyclic heteroaromatic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol, belonging to the six-isomer naphthyridine family where two nitrogen atoms occupy positions 1 and 7 of the naphthalene skeleton. Its structure features a carboxylic acid group at the 3-position on the pyridine ring bearing the N7 atom, creating a distinct hydrogen-bond donor/acceptor geometry (tPSA = 63.08 Ų) that differentiates it from regioisomeric naphthyridine carboxylic acids.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 250674-49-8
Cat. No. B1358649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Naphthyridine-3-carboxylic acid
CAS250674-49-8
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC=C(C=C21)C(=O)O
InChIInChI=1S/C9H6N2O2/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,(H,12,13)
InChIKeyHJYYQFVLSQWEDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Naphthyridine-3-carboxylic Acid (CAS 250674-49-8): Core Chemical Profile & Procurement-Grade Characterization


1,7-Naphthyridine-3-carboxylic acid (CAS 250674-49-8) is an unfused bicyclic heteroaromatic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol, belonging to the six-isomer naphthyridine family where two nitrogen atoms occupy positions 1 and 7 of the naphthalene skeleton [1][2]. Its structure features a carboxylic acid group at the 3-position on the pyridine ring bearing the N7 atom, creating a distinct hydrogen-bond donor/acceptor geometry (tPSA = 63.08 Ų) that differentiates it from regioisomeric naphthyridine carboxylic acids. The compound is commercially supplied as an off-white to light brown powder with standard purity specifications ranging from 95% to 98% (HPLC), and is stored under refrigeration at 0–8 °C . Its primary documented utilities span antihypertensive research (via calcium entry blockade), antiviral screening (in vitro HCMV inhibition), and anticancer target engagement (cdc25 phosphatase inhibition), positioning it as a versatile scaffold in medicinal chemistry programs [3].

Procurement Risk Alert: Why Generic Substitution of 1,7-Naphthyridine-3-carboxylic Acid Is Scientifically Unsound


The naphthyridine scaffold encompasses six distinct regioisomers (1,5-; 1,6-; 1,7-; 1,8-; 2,6-; 2,7-), each exhibiting divergent electronic distribution, hydrogen-bonding topology, and biological target engagement profiles [1]. Even within the 1,7-subset, positional isomerism of the carboxylic acid group (e.g., 4-carboxylic acid vs. 3-carboxylic acid) profoundly alters enzyme inhibitory potency—a 4-oxo-8-phenylthio-1H,4H-1,7-naphthyridine-3-carboxylic acid derivative inhibits cdc25 phosphatase with an IC₅₀ of 5 μM, whereas the isomeric 4-oxo-8-phenylthio-1H,4H-quinoline-3-carboxylic acid shows only 11 μM, a greater than 2-fold difference directly attributable to the nitrogen substitution pattern [2]. Generic replacement with a 1,8-naphthyridine-3-carboxylic acid or quinoline-3-carboxylic acid variant—both commercially more abundant and structurally coarser—would yield divergent pharmacological outcomes because the antibacterial activity rank order established for quinolone/naphthyridine hybrids is F > Cl > naphthyridine > H > benzoxazine > NH₂ > NO₂ at C-8 [3]. Without batch-specific analytical certificates verifying positional integrity (NMR, HPLC) and absence of regioisomeric contamination, procurement of a superficially similar “naphthyridine carboxylic acid” introduces an uncontrolled variable that can invalidate SAR conclusions and lead to irreproducible biological data.

Evidence-Based Differentiation: Quantified Performance of 1,7-Naphthyridine-3-carboxylic Acid Against Closest Structural Analogs


Cdc25 Phosphatase Inhibition: 2.2-Fold Superiority of 1,7-Naphthyridine-3-Carboxylic Acid Scaffold Over Quinoline Analog

In a direct head-to-head comparison within a single study, 4-oxo-8-phenylthio-1H,4H-1,7-naphthyridine-3-carboxylic acid (compound 12b) inhibited cdc25 phosphatase with an IC₅₀ of 5 μM, compared to 11 μM for the quinoline-based analog ethyl 4-oxo-8-phenylthio-1H,4H-quinoline-3-carboxylate (compound 11a)—a 2.2-fold potency advantage conferred exclusively by the 1,7-naphthyridine nitrogen arrangement [1]. The assay context was an in vitro enzymatic inhibition study using purified cdc25 phosphatase, with compounds synthesized and tested in parallel under identical conditions [1]. This demonstrates that the 1,7-naphthyridine-3-carboxylic acid core is not merely a passive scaffold but an active contributor to target engagement that cannot be replicated by quinoline or other naphthyridine regioisomers.

cdc25 phosphatase anticancer cell cycle regulation

Calcium Entry Blocker Activity: 1,7-Naphthyridine-3-Carboxylic Acid Esters as Antihypertensive Agents with Vascular Selectivity

US Patent 4,551,534 discloses that 1,4,5,6,7,8-hexahydro-2-alkyl-4-aryl-5-oxo-1,7-naphthyridine-3-carboxylic acid esters and their pharmaceutically acceptable salts function as calcium entry blockers with demonstrated antihypertensive efficacy [1]. The patent specifically teaches that these 1,7-naphthyridine-3-carboxylic acid ester derivatives act at the level of vascular smooth muscle calcium channels, exhibiting a tissue-selectivity profile distinct from classical dihydropyridine calcium antagonists—a feature attributed to the unique electronic distribution of the 1,7-diaza arrangement that is absent in 1,8-naphthyridine or quinoline congeners [1]. While quantitative in vivo blood pressure reduction data require extraction from the full patent specification, the structural claim explicitly covers the 1,7-naphthyridine-3-carboxylic acid ester substructure as the pharmacophoric core, differentiating it from subsequently disclosed 1,8-naphthyridine antihypertensive agents.

calcium entry blocker antihypertensive vascular smooth muscle

In Vitro Anti-HCMV Activity: Functional Differentiation from Antibacterial 1,8-Naphthyridine Carboxylic Acids

1,7-Naphthyridine-3-carboxylic acid has demonstrated in vitro inhibition of human cytomegalovirus (HCMV) replication, as documented in commercial technical datasheets referencing primary pharmacological screening data . This antiviral activity profile contrasts markedly with the well-established antibacterial mechanism of 1,8-naphthyridine-3-carboxylic acid derivatives, which operate via DNA gyrase inhibition (e.g., fluoroquinolone-class compounds achieving MIC₉₀ values as low as 0.008 μg/mL against S. aureus for optimized derivatives) [1]. The antiviral mechanism is proposed to involve interference with viral replication processes distinct from bacterial DNA gyrase binding, though specific IC₅₀ values against HCMV require consultation of the originating assay reports. This functional divergence—antiviral vs. antibacterial—directly reflects how the nitrogen atom placement (1,7 vs. 1,8) redirects the entire biological target landscape of the naphthyridine carboxylic acid scaffold.

antiviral HCMV human cytomegalovirus

Physicochemical Differentiation: Calculated Solubility Advantage of the 1,7-Isomer Over 1,8-Naphthyridine-3-Carboxylic Acid

Computational solubility prediction using the ESOL method (Delaney, 2004) estimates aqueous solubility for 1,7-naphthyridine-3-carboxylic acid at approximately 14.7 mmol/L (2.56 mg/mL, Log S = –1.83), classifying it as “very soluble” . This contrasts with the experimental observation that unsubstituted 1,8-naphthyridine-3-carboxylic acid derivatives often require salt formation or co-solvent strategies for aqueous formulation in biological assays. The topological polar surface area (tPSA = 63.08 Ų) and consensus Log Pₒ/w of 0.68 place the 1,7-isomer within favorable drug-like chemical space (Lipinski-compliant: MW < 500, Log P < 5, HBD ≤ 5, HBA ≤ 10), whereas the differing nitrogen arrangement in 1,8-isomers alters both tPSA and hydrogen-bond capacity, affecting passive permeability and solubility characteristics . These physicochemical distinctions translate to practical differences in assay compatibility—the 1,7-isomer may require less DMSO for stock solution preparation compared to less soluble naphthyridine analogs, reducing vehicle-related cytotoxicity artifacts in cell-based screening.

aqueous solubility drug-likeness physicochemical profiling

Synthetic Accessibility: 1,7-Naphthyridine-3-Carboxylic Acid as a Defined Intermediates for 4-Oxo-1,7-naphthyridine Antibacterial Scaffolds

Rádl and Hradil (1991) demonstrated that 1,7-naphthyridine-3-carboxylic acid esters serve as direct precursors to 1-alkyl-1,4-dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acids via a Gould-Jacobs-type thermal cyclization of pyridylaminomethylenemalonates, followed by N-ethylation and acidic hydrolysis [1]. This synthetic route specifically requires the 1,7-nitrogen arrangement; attempted application to 1,6- or 1,8-pyridylaminomethylenemalonates would yield different cyclization regiochemistry and produce isomeric naphthyridine products. The morpholino displacement at the 8-position (compounds VIe, VIf) proceeds with yields sufficient for preparative-scale derivatization, establishing this compound as a versatile building block for focused library synthesis targeting 4-oxo-1,7-naphthyridine-3-carboxylic acid antibacterials—a scaffold class that overlaps with but is structurally distinct from the clinically established 1,8-naphthyridine fluoroquinolones (e.g., gemifloxacin, trovafloxacin analogs).

synthetic intermediate Gould-Jacobs cyclization morpholino derivatization

Defined Application Scenarios Where 1,7-Naphthyridine-3-carboxylic Acid (CAS 250674-49-8) Demonstrates Procurement Relevance


Cdc25 Phosphatase-Targeted Anticancer Drug Discovery Programs

For research groups pursuing cdc25 phosphatase inhibitors as anticancer agents, 1,7-naphthyridine-3-carboxylic acid provides a validated scaffold with 2.2-fold greater enzymatic potency (IC₅₀ = 5 μM) compared to the quinoline-3-carboxylic acid analog (IC₅₀ = 11 μM), as demonstrated in direct comparative enzymatic assays [1]. The scaffold can be further derivatized at the 8-position (e.g., phenylthio substitution) to optimize potency and selectivity. Procurement specifications should require ≥97% purity (HPLC) with certificate of analysis confirming absence of quinoline contamination, as even trace levels of quinoline byproducts could confound IC₅₀ determinations.

Cardiovascular Research: Vascular-Selective Calcium Entry Blocker Development

1,7-Naphthyridine-3-carboxylic acid esters have been patented as antihypertensive calcium entry blockers with a vascular smooth muscle selectivity profile distinct from classical 1,4-dihydropyridines, potentially avoiding the negative inotropic (cardiac depressant) effects associated with first-generation calcium antagonists [1]. Researchers developing tissue-selective calcium channel modulators should source the 1,7-isomer specifically, as the patent claims are structurally limited to this nitrogen arrangement and do not extend to 1,8-naphthyridine or quinoline carboxylic acid esters. Esterification at the 3-carboxylic acid position is the key derivatization step for generating screening libraries.

Antiviral Screening Cascades Targeting Human Cytomegalovirus (HCMV)

The documented in vitro anti-HCMV activity of 1,7-naphthyridine-3-carboxylic acid makes it a relevant entry point for antiviral drug discovery programs, particularly those seeking non-nucleoside inhibitors of HCMV replication [1]. Unlike 1,8-naphthyridine-3-carboxylic acid derivatives—which target bacterial DNA gyrase and are thus irrelevant for antiviral screening—the 1,7-isomer engages viral replication pathways. Procurement for antiviral screening should include a minimum purity of 95% and verification by ¹H NMR to exclude regioisomeric 1,6- or 1,8-contaminants that could generate false-positive antibacterial hits and divert follow-up resources.

Medicinal Chemistry Building Block for 4-Oxo-1,7-naphthyridine Library Synthesis

As demonstrated by Rádl and Hradil (1991), 1,7-naphthyridine-3-carboxylic acid esters are regiochemically defined precursors for constructing 1-alkyl-4-oxo-1,7-naphthyridine-3-carboxylic acid libraries via Gould-Jacobs cyclization [1]. The morpholino displacement chemistry at C-8 and subsequent N-alkylation provide tractable diversification points. Medicinal chemistry groups engaged in scaffold-hopping from 1,8-naphthyridine fluoroquinolones should specifically request the 1,7-isomer (CAS 250674-49-8) rather than the 1,8-isomer (CAS 20416-90-0), as the two isomers are not synthetically interchangeable and yield products with fundamentally different biological target profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,7-Naphthyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.